Benzene, (butylsulfinyl)-

Description

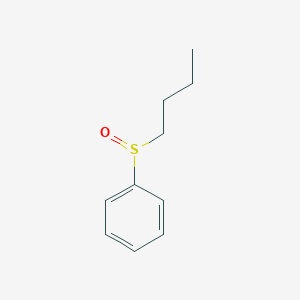

Benzene, (butylsulfinyl)- is a sulfoxide derivative of benzene, characterized by a butylsulfinyl (-S(O)-C₄H₉) substituent attached to the aromatic ring. The sulfinyl group (S=O) introduces polarity, influencing the compound's solubility, reactivity, and intermolecular interactions.

Properties

CAS No. |

13153-10-1 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

butylsulfinylbenzene |

InChI |

InChI=1S/C10H14OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI Key |

IMRHEMHQODDESO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzene with butylsulfinyl chloride in the presence of a base, such as pyridine, under controlled temperature conditions . This reaction proceeds via an electrophilic aromatic substitution mechanism, where the butylsulfinyl group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of benzene, (butylsulfinyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Base-Promoted 1,6-Elimination and Free Radical Polymerization

The reaction of 4-[(n-butylsulfinyl)methyl]-4'-(halomethyl)benzene (1a : X = Cl; 1b : X = Br) with t-BuONa in CHCl/MMF (4:6) at 25°C proceeds via two key steps:

-

1,6-Elimination : A concerted (E1cb) mechanism generates p-quinodimethane (M ) as an intermediate.

-

Radical Polymerization : The intermediate undergoes free radical chain propagation to form poly(p-xylylene) derivatives.

Evidence Supporting the Mechanism:

-

No H-D Exchange : NMR studies in deuterated NMF-d ruled out carbanion intermediates .

-

Radical Scavenger Effects : TEMPO and DPPH inhibited polymerization, confirming a radical pathway .

-

Chain Transfer : Addition of CBr reduced polymer molecular weight, consistent with radical chain transfer .

Kinetic Data for Elimination and Polymerization

The pseudo-first-order rate constants () for elimination () and polymerization () were determined at varying t-BuONa concentrations :

| [t-BuONa] (×10 M) | (×10 s) | (×10 s) |

|---|---|---|

| 6.00 | 1.98 ± 0.02 (Cl), 2.01 ± 0.03 (Br) | 0.920 ± 0.004 (Cl), 1.10 ± 0.03 (Br) |

| 7.00 | 2.42 ± 0.03 (Cl), 2.37 ± 0.04 (Br) | 1.02 ± 0.04 (Cl), 1.17 ± 0.03 (Br) |

Key Observations :

-

Bromide derivatives (1b ) exhibit slightly faster elimination and polymerization rates than chloride analogues (1a ) .

-

Rate constants increase with base concentration, consistent with a base-dependent initiation step.

Acid-Mediated Decomposition Pathways

While not directly studied for (butylsulfinyl)benzene, related sulfonyl systems (e.g., t-butylsulfonylbenzene) undergo acid-catalyzed decomposition via:

-

Protonation at the para position.

-

Elimination of the t-butyl cation, forming isobutylene and regenerating the aromatic ring .

This suggests that sulfinyl groups may similarly participate in acid-mediated eliminations, though their electron-withdrawing effects are weaker than sulfonyl groups .

Comparative Reactivity with Sulfonyl Analogues

-

Electrophilic Activation : Sulfonyl groups strongly activate arenes toward nucleophilic attack at the para position (e.g., in Cr(CO)-complexed systems) .

-

Radical Stability : Sulfinyl groups stabilize radical intermediates less effectively than sulfonyl groups, as evidenced by lower polymerization yields in their absence .

Scientific Research Applications

Benzene, (butylsulfinyl)- has several applications in scientific research:

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzene, (butylsulfinyl)- involves its interaction with various molecular targets. The butylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. In electrophilic aromatic substitution reactions, the butylsulfinyl group can activate or deactivate the benzene ring depending on the nature of the substituent and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and molecular differences between benzene derivatives with sulfur-containing substituents:

Physicochemical Properties

Polarity and Solubility :

Sulfoxides like benzene, (butylsulfinyl)- exhibit higher polarity than sulfides (e.g., 4-tert-butyldiphenyl sulfide) due to the S=O dipole, enhancing solubility in polar solvents. The butyl chain increases lipophilicity compared to methylsulfinyl analogs .- Example: Benzene, [(methylsulfinyl)methyl] has a logP ~1.2 (estimated), while benzene, (butylsulfinyl)- may have logP ~2.5 due to the longer alkyl chain.

Boiling Points :

Sulfoxides generally have higher boiling points than sulfides but lower than sulfones. For instance, 4-tert-butyldiphenyl sulfide (b.p. ~250°C) vs. benzene, (butylsulfinyl)- (estimated b.p. ~280°C) vs. benzene sulfonyl derivatives (>300°C) .- Stability: Sulfoxides are prone to oxidation to sulfones under strong oxidizing conditions (e.g., H₂O₂, KMnO₄). The tert-butyl group in 4-tert-butyldiphenyl sulfide provides steric hindrance, slowing oxidation compared to linear alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.